(1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Description
(1R,2R,3S,5S,6R)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (referred to as MGS0008 in preclinical studies) is a conformationally restricted glutamate analog designed to target metabotropic glutamate receptors (mGluRs). Its bicyclo[3.1.0]hexane scaffold incorporates a fluorine substituent at the C3 position, which enhances receptor binding specificity and metabolic stability . MGS0008 acts as a potent orthosteric agonist at group II mGluRs (mGlu2/3), demonstrating nanomolar affinity and functional selectivity . Preclinical studies highlight its antipsychotic-like effects, including attenuation of phencyclidine (PCP)-induced locomotor hyperactivity and conditioned avoidance responses in rodent models .
Properties
Molecular Formula |
C8H10FNO4 |
|---|---|
Molecular Weight |
203.17 g/mol |
IUPAC Name |
(1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H10FNO4/c9-3-1-2-4(6(11)12)5(2)8(3,10)7(13)14/h2-5H,1,10H2,(H,11,12)(H,13,14)/t2-,3+,4-,5-,8-/m1/s1 |
InChI Key |
DIWVNJFXRKZAGI-WHRNBFEESA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]2[C@]([C@H]1F)(C(=O)O)N)C(=O)O |
Canonical SMILES |
C1C2C(C2C(C1F)(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:
Formation of the bicyclic core: This step involves cyclization reactions to form the bicyclo[3.1.0]hexane structure.
Introduction of functional groups: Amino and carboxylic acid groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The bicyclo[3.1.0]hexane scaffold is a common structural motif among mGluR ligands. Key structural differences among analogs include:
- MGS0008: Fluorine at C3, amino and dicarboxylic acid groups at C2 and C6 .
- LY354740 (1S,2S,5R,6S-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid): Lacks the C3 fluorine but retains the bicyclic core; a prototypical mGlu2/3 agonist .
- LY379268 (1R,4R,5S,6R-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid): Incorporates an oxygen atom in the bicyclo ring (oxabicyclo) and a C4 amino group .
- LY2812223 : Features a thiotriazolyl substituent at C4, conferring mGlu2 selectivity .
- LY3020371 : Contains a hydroxy group at C4 and a difluorophenylthioether side chain, acting as an mGlu2/3 antagonist .
Pharmacological Profiles
Efficacy in Preclinical Models
- MGS0008 : Reduces PCP-induced hyperactivity in rats (ED₅₀ = 3 mg/kg) and conditioned avoidance responses .
- LY354740/LY379268 : Reverse PCP-induced cognitive deficits and social withdrawal .
- LY3020371 : Exhibits rapid-onset antidepressant effects in forced-swim and tail-suspension tests .
- LY2812223 : Demonstrates anxiolytic effects in fear-potentiated startle paradigms .
Biological Activity
(1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is a fluorinated amino acid derivative that has garnered attention for its potential biological activities, particularly as a selective agonist for metabotropic glutamate receptors (mGluRs). This compound is structurally related to other bicyclic amino acids and has been studied for its pharmacological properties and therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 189.17 g/mol. It features a bicyclic structure that contributes to its unique biological activity.
Metabotropic Glutamate Receptor Agonism
Research indicates that (1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid exhibits significant agonist activity at group II mGluRs (specifically mGluR2 and mGluR3). The introduction of the fluorine atom enhances its binding affinity and selectivity compared to non-fluorinated analogs.
- Agonist Potency :
Pharmacological Studies
In vivo studies have demonstrated the compound's efficacy in modulating behaviors associated with schizophrenia and other neuropsychiatric disorders:
- Behavioral Studies :
Structure-Activity Relationship (SAR)
The introduction of the fluorine atom at the C3 position has been shown to significantly affect the electronic distribution within the molecule, enhancing receptor binding affinity and selectivity . Modifications at other positions have yielded various derivatives with differing biological profiles.
Case Studies
Several studies have focused on the structure-activity relationships of this compound:
- Fluorination Impact : A study highlighted that replacing hydrogen with fluorine at specific positions could enhance agonist activity without compromising selectivity for mGluRs .
- Comparative Analysis : Research comparing various bicyclic amino acids revealed that those with fluorinated substituents consistently exhibited higher potency in receptor binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
